2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a dimethyl-1,2-oxazol-4-yl group via a sulfanyl (thioether) bridge. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and facilitate the nucleophilic substitution reaction.
Benzoic Acid Attachment: The final step involves the introduction of the benzoic acid moiety. This can be achieved through various coupling reactions, such as esterification or amidation, depending on the functional groups present on the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and thioether linkage play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
2-{[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid: This compound features a methoxy group instead of a sulfanyl group.
Uniqueness
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid is unique due to the presence of both the oxazole ring and the thioether linkage, which confer specific chemical reactivity and biological activity. This combination of features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-11(9(2)17-14-8)7-18-12-6-4-3-5-10(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHNZIMUXNUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672672 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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